molecular formula C6H8F2O B2998107 Cyclohexanone, 3,3-difluoro- CAS No. 1432447-08-9

Cyclohexanone, 3,3-difluoro-

Cat. No. B2998107
CAS RN: 1432447-08-9
M. Wt: 134.126
InChI Key: QURHHRJVPZWOAI-UHFFFAOYSA-N
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Description

Cyclohexanone, 3,3-difluoro- is a six-carbon cyclic molecule with a ketone functional group . It is also known as 3,3-DIFLUOROCYCLOHEXANONE . The CAS number for this compound is 1432447-08-9 .


Synthesis Analysis

The synthesis of cyclohexanone involves several catalysts and solvents, including ionic liquids . The process of obtaining cyclohexanone involves a complex of catalytic and separating components . A cationic cyclization enables the synthesis of cyclohexanones from alkynol or enyne derivatives with a terminal triple bond .


Molecular Structure Analysis

The molecular formula of Cyclohexanone, 3,3-difluoro- is C6H8F2O . The molecular weight is 134.12 . Cyclohexanone, 3,3-difluoro- belongs to the class of organic compounds known as cyclic ketones . These are organic compounds containing a ketone that is conjugated to a cyclic moiety .


Chemical Reactions Analysis

The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .


Physical And Chemical Properties Analysis

Cyclohexanone, 3,3-difluoro- is a flammable liquid . It is soluble in water . It has a CAS Registry Number of 108-94-1 .

Scientific Research Applications

Green Synthesis and Catalysis

Cyclohexanone serves as an important intermediate in manufacturing polyamides. Researchers have developed catalysts that promote the selective formation of cyclohexanone under mild conditions, highlighting its significance in green chemistry. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity for cyclohexanone formation from phenol hydrogenation in aqueous media without additives, achieving over 99% conversion and selectivity (Wang et al., 2011). Additionally, nanostructured catalysts combining Pd with rare-earth oxides have demonstrated excellent performance in similar transformations, underscoring the role of synergistic catalysis in optimizing production processes (Zhang, Zhou, & Si, 2017).

Nanotechnology and Material Science

Cyclohexanone derivatives are also pivotal in the development of nanomaterials. For instance, cyclohexanol, synthesized from cyclohexanone, has been used as a carbon precursor for the synthesis of multiwall carbon nanotubes (MWCNTs), showcasing its utility in creating high-purity carbon-based materials for various applications (Shirazi et al., 2011). These advancements indicate cyclohexanone's role in facilitating innovative nanotechnology applications.

Environmental and Green Chemistry

Efforts to develop environmentally friendly production methods for cyclohexanone underscore its importance in sustainable chemical processes. For example, the selective oxidation of cyclohexanol to cyclohexanone using environmental-friendly oxidants and non-precious catalysts represents a green approach to cyclohexanone synthesis, with one-dimensional crystalline h-WO3 nanorods showing promising results in increasing the yield significantly under mild conditions (Wang et al., 2016).

Biomass Conversion and Bio-fuels

The transformation of biomass-derived feedstock into valuable chemicals like cyclohexanone highlights the compound's role in the bio-economy. For example, bromide salt-modified Pd/C catalysts have efficiently catalyzed the transformation of aromatic ethers, derivable from biomass, into cyclohexanone and its derivatives. This process presents a viable route for producing ketones from renewable resources, demonstrating cyclohexanone's potential in the sustainable production of chemicals (Meng et al., 2017).

Safety and Hazard Analysis

Given its widespread use, understanding the safety aspects of cyclohexanone is crucial. Studies like the thermal hazard analysis of cyclohexanone peroxide provide essential data for handling and storing cyclohexanone derivatives safely, contributing to safer industrial practices (Zang et al., 2013).

Safety and Hazards

Cyclohexanone is highly flammable and can cause significant irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3,3-difluorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURHHRJVPZWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclohexan-1-one

CAS RN

1432447-08-9
Record name 3,3-difluorocyclohexan-1-one
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